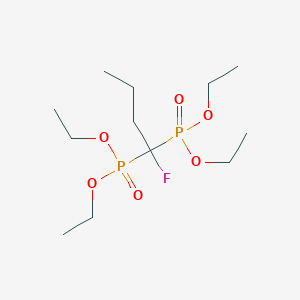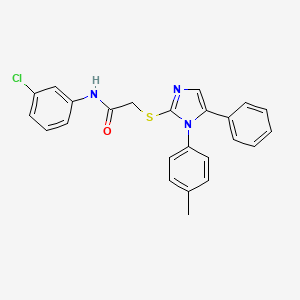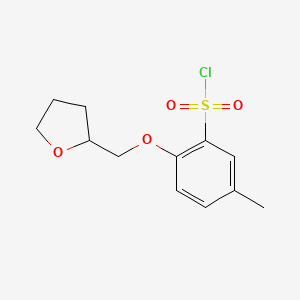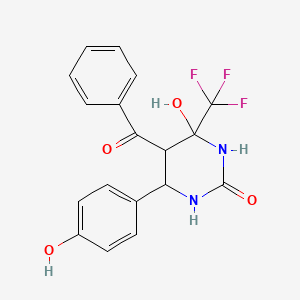
(2R)-3-Benzyl-2-methylpentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3-Benzyl-2-methylpentan-1-ol is a chiral alcohol that has gained attention in the scientific community due to its potential applications in various fields. It is synthesized through different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of ((2R)-3-Benzyl-2-methylpentan-1-ol)-3-Benzyl-2-methylpentan-1-ol is not well understood. However, studies have suggested that it may exert its antibacterial, antifungal, and antiviral effects by disrupting the cell membrane of microorganisms. It may also inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that ((2R)-3-Benzyl-2-methylpentan-1-ol)-3-Benzyl-2-methylpentan-1-ol has low toxicity and is well tolerated in vivo. It has been found to have antioxidant properties and may help protect against oxidative stress. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
((2R)-3-Benzyl-2-methylpentan-1-ol)-3-Benzyl-2-methylpentan-1-ol has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time. However, it has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. It also has a strong odor, which can be unpleasant and can interfere with experiments.
Direcciones Futuras
There are several future directions for the study of ((2R)-3-Benzyl-2-methylpentan-1-ol)-3-Benzyl-2-methylpentan-1-ol. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its use as an antibacterial and antifungal agent. Studies are needed to determine its effectiveness against different strains of microorganisms and its potential for development into a commercial product. Additionally, further research is needed to understand its mechanism of action and to develop new methods for its synthesis.
Métodos De Síntesis
((2R)-3-Benzyl-2-methylpentan-1-ol)-3-Benzyl-2-methylpentan-1-ol is synthesized through different methods. One of the most common methods is the reduction of 2-benzyl-3-methylpentan-1-one using sodium borohydride or lithium aluminum hydride. Another method involves the reduction of 2-benzyl-3-methylpentanoic acid using lithium aluminum hydride. Both methods yield the ((2R)-3-Benzyl-2-methylpentan-1-ol)-enantiomer of the alcohol.
Aplicaciones Científicas De Investigación
((2R)-3-Benzyl-2-methylpentan-1-ol)-3-Benzyl-2-methylpentan-1-ol has been studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated for its antibacterial, antifungal, and antiviral properties. It has also been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of cancer cells. In the fragrance industry, it has been used as a key component in the synthesis of fragrances.
Propiedades
IUPAC Name |
(2R)-3-benzyl-2-methylpentan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-3-13(11(2)10-14)9-12-7-5-4-6-8-12/h4-8,11,13-14H,3,9-10H2,1-2H3/t11-,13?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKNMSFTJYIWGE-AMGKYWFPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)C(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC1=CC=CC=C1)[C@@H](C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-Benzyl-2-methylpentan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclopropyl-3-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]pyrimidin-4-one](/img/structure/B2380517.png)

![5-(3,4-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2380520.png)
![N-(4-fluorophenyl)-N'-[(2-methyl-1H-indol-3-yl)carbonyl]sulfamide](/img/structure/B2380521.png)
![[6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B2380522.png)

![6-Cyclopentyl-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2380524.png)


![N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2380531.png)
![1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B2380534.png)
![Methyl (E)-4-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2380537.png)
![N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-sulfonamide](/img/structure/B2380538.png)
